molecular formula C27H29F3O3 B11162261 2-hexyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-hexyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11162261
M. Wt: 458.5 g/mol
InChI Key: MHBLTCYAJVIZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Chromenone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Final Functionalization: The hexyl group and other substituents are introduced in the final steps through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activity and toxicity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a chromenone core with a trifluoromethyl group and a phenyl group. This structural arrangement imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H29F3O3

Molecular Weight

458.5 g/mol

IUPAC Name

2-hexyl-3-[[3-(trifluoromethyl)phenyl]methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C27H29F3O3/c1-2-3-4-5-10-19-15-23-21-12-6-7-13-22(21)26(31)33-25(23)16-24(19)32-17-18-9-8-11-20(14-18)27(28,29)30/h8-9,11,14-16H,2-7,10,12-13,17H2,1H3

InChI Key

MHBLTCYAJVIZAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)C(F)(F)F)OC(=O)C4=C2CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.